molecular formula C14H20ClF2N3O B2578057 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride CAS No. 2309774-90-9

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride

Cat. No. B2578057
CAS RN: 2309774-90-9
M. Wt: 319.78
InChI Key: LGHUZBMQABXCCY-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride, also known as DF-MPJC, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research.

Scientific Research Applications

Synthesis and Process Development

  • Synthesis Approaches : The compound has been synthesized using a combination of amidation, Friedel-Crafts acylation, and hydration. Starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate were used, achieving a reasonable overall yield of 62.4% and confirming the structures of intermediates and the target compound via 1H NMR (Zheng Rui, 2010).

  • Enantioselective Processes for CGRP Receptor Inhibitors : The compound is identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Research highlights the development of a convergent, stereoselective, and economical synthesis of the hydrochloride salt of this compound, showcasing synthesis on a multikilogram scale. The study also explores different routes for the synthesis of the chiral indazolyl amino ester subunit of the compound (Reginald O. Cann et al., 2012).

  • Scalable Synthetic Processes : A scalable and facile synthetic process has been established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for the treatment of central nervous system disorders. This process, developed from 4-aminopyridine and N,N′-carbonyldiimidazole, boasts a good overall yield and high purity, demonstrating ease in scaling up for production (Daiyan Wei et al., 2016).

Molecular Interaction and Pharmacology

  • Molecular Interaction with CB1 Cannabinoid Receptor : The compound, identified as SR141716, is a potent and selective antagonist for the CB1 cannabinoid receptor. The study delves into conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, illuminating the molecular interaction of the compound with the receptor and proposing how distinct conformers may bind to the receptor, impacting antagonist activity (J. Shim et al., 2002).

properties

IUPAC Name

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O.ClH/c15-11-1-2-13(12(16)9-11)18-14(20)19-7-4-10(3-6-17)5-8-19;/h1-2,9-10H,3-8,17H2,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHUZBMQABXCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)C(=O)NC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride

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